2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-
Description
2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- (CAS: 30959-91-2) is a substituted furanone derivative characterized by a phenyl group at position 5 and a phenylmethylene moiety at position 3 of the furanone ring. Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol . It is synthesized via condensation reactions involving benzaldehyde derivatives and dihydrofuranone precursors, as evidenced by protocols for analogous compounds .
Properties
CAS No. |
53949-11-4 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |
InChI Key |
LISLDGCWYOIVSJ-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The phenylmethylene group in the target compound enhances lipophilicity compared to alkyl-substituted analogs (e.g., 5-hexyldihydro derivatives) .
- Volatility : Short-chain substituents (e.g., 5-ethyl in ) increase volatility, making them suitable for flavor applications, unlike the phenyl-rich target compound .
Stability and Reactivity
- The phenylmethylene group in the target compound stabilizes the enone system, reducing susceptibility to hydrolysis compared to alkyl-substituted analogs (e.g., 5-hexyldihydro derivatives) .
- Brominated derivatives (e.g., 5-bromo-3-methyl-2(5H)-furanone) exhibit enhanced electrophilicity, enabling nucleophilic aromatic substitution reactions .
Preparation Methods
Knoevenagel Condensation-Based Synthesis
One of the most common methods to prepare 3-benzylidene-5-phenyl-2,3-dihydrofuran-2-one derivatives is via Knoevenagel condensation between 5-phenylfuran-2(3H)-one and benzaldehyde or substituted benzaldehydes. This reaction typically proceeds under basic or acidic catalysis, facilitating the formation of the exocyclic double bond at the 3-position.
- Typical conditions: Use of mild bases such as piperidine or pyridine in solvents like ethanol or acetic acid.
- Outcome: Formation of the (3Z)-3-benzylidene-5-phenylfuran-2-one with high stereoselectivity.
Halogenation and Subsequent Functionalization
Halogenated furanones serve as versatile intermediates for further substitution. For example, 3-bromo-5-methyl-2(5H)-furanone can be synthesized by bromination of 5-methyl-2(5H)-furanone using bromine in solvents such as CCl4 or Et2O, followed by dehydrobromination with bases like triethylamine.
- Stepwise process:
- Bromination of the furanone ring at the 3-position.
- Dehydrobromination to form the exocyclic double bond.
- Subsequent cross-coupling reactions (e.g., Pd-catalyzed Stille coupling) to introduce aryl groups at the 4-position, which can be adapted for phenyl substitution at the 5-position.
- Yields: Bromination and dehydrobromination steps typically yield 40-75% depending on conditions.
Domino and Phosphine-Catalyzed Reactions
Recent advances include phosphine-catalyzed domino reactions that enable the construction of highly functionalized furanone derivatives in a single step. For example, triphenylphosphine-catalyzed cyclizations of allenoates with activated isocyanides or benzylidene precursors can yield chroman or furanone derivatives with phenyl substituents.
- Advantages: High atom economy, mild conditions, and potential for stereoselective synthesis.
- Limitations: Requires specific substrates and catalysts, often optimized for particular derivatives.
- The Knoevenagel condensation is the most straightforward and widely used method, providing good yields and stereoselectivity for the (3Z)-isomer.
- Bromination followed by dehydrobromination allows for selective functionalization of the furanone ring, enabling further cross-coupling reactions to diversify substitution patterns.
- Phosphine-catalyzed domino reactions represent a modern approach to rapidly access complex furanone derivatives, though substrate scope and catalyst loading require optimization.
- Studies on biofilm inhibition by related furanone derivatives highlight the importance of substitution patterns on biological activity, guiding synthetic modifications.
The preparation of 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- involves classical condensation reactions, halogenation strategies, and modern catalytic domino processes. The Knoevenagel condensation between 5-phenylfuran-2(3H)-one and benzaldehyde remains the most practical and efficient method. Halogenation and Pd-catalyzed cross-coupling provide routes for structural diversification. Emerging phosphine-catalyzed domino reactions offer promising synthetic alternatives for complex derivatives. These methods collectively enable the synthesis of this compound with good yields and functional group tolerance, supporting its application in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Utilize condensation reactions between phenylacetic acid derivatives and aldehydes under acidic or basic catalysis, as demonstrated in similar furanone syntheses . Monitor reaction progress via HPLC-MS to identify intermediates and optimize temperature/pH for yield improvement. Side products like uncyclized precursors or stereoisomers (e.g., E/Z isomers) should be characterized using NMR and IR spectroscopy .
Q. How can the stereochemistry of the phenylmethylene substituent in this compound be confirmed experimentally?
- Methodology : Employ nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the phenylmethylene group and adjacent protons. Compare experimental data with computational models (e.g., DFT-based geometry optimizations) for stereochemical assignment . X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .
Q. What spectroscopic techniques are most effective for characterizing this furanone derivative?
- Methodology :
- NMR : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 170–180 ppm). DEPT-135 can differentiate CH₂ and CH groups in the furanone ring .
- IR : Confirm lactone carbonyl stretch (~1750 cm⁻¹) and conjugated C=C absorption (~1600 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z ~262 for C₁₇H₁₄O₂) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the photophysical properties of 2(3H)-Furanone derivatives, and how do substituents influence these properties?
- Methodology : Perform time-dependent density functional theory (TD-DFT) calculations to model excited-state behavior. Compare calculated absorption/emission wavelengths with experimental UV-Vis and fluorescence spectra. Substituents like phenyl groups enhance π-conjugation, red-shifting absorption maxima, as seen in analogous fluorophores . Solvent effects (e.g., polarizability) can be modeled using continuum solvation models (e.g., PCM) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furanones?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups). Use standardized assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) to isolate variables. Cross-validate results with molecular docking simulations to identify binding interactions in biological targets .
Q. What strategies are effective for analyzing the stability of this compound under varying environmental conditions (pH, light, temperature)?
- Methodology :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC. Acidic conditions may hydrolyze the lactone ring, forming carboxylic acid derivatives .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation products using LC-MS. Conjugated dienes in the furanone may undergo [2+2] cycloaddition under UV light .
Critical Considerations for Researchers
- Stereochemical Complexity : The phenylmethylene group introduces geometric isomerism (E/Z), requiring rigorous analytical validation .
- Biological Relevance : Analogous furanones exhibit biofilm inhibition (e.g., Pseudomonas aeruginosa), suggesting potential antimicrobial applications. Validate via gene expression profiling (e.g., lasI quorum-sensing genes) .
- Computational Integration : Combine experimental data with QSPR models to predict novel derivatives with enhanced properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
